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Compound of Interest

Compound Name: Carmichaenine E

Cat. No.: B1496005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of

Carmichaenine E, a complex aconitine-type C19-diterpenoid alkaloid. Isolated from the aerial

parts of Aconitum carmichaelii, this natural product represents a significant member of a class

of compounds known for their structural complexity and potent biological activities. This

document details the spectroscopic data and experimental methodologies that were pivotal in

defining its molecular structure, presenting the information in a clear and accessible format for

researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Physicochemical Properties
Carmichaenine E was identified and characterized as part of a phytochemical investigation

that led to the discovery of five new C19-diterpenoid alkaloids, designated carmichaenines A-E.

[1][2] Its structure was determined through extensive spectroscopic analysis, primarily relying

on high-resolution mass spectrometry (HR-ESI-MS) and advanced nuclear magnetic

resonance (NMR) techniques.

The foundational data established for Carmichaenine E is as follows:

Molecular Formula: C₃₁H₄₃NO₈

Molecular Weight: 557.68 g/mol
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CAS Number: 2065228-63-7

Type: Aconitine-type C19-diterpenoid alkaloid

Spectroscopic Data for Structural Confirmation
The elucidation of Carmichaenine E's complex polycyclic structure hinged on the careful

interpretation of its spectroscopic data. High-resolution mass spectrometry provided the exact

molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and

stereochemistry of the molecule.

High-Resolution Electrospray Ionization Mass
Spectrometry (HR-ESI-MS)
The HR-ESI-MS analysis was fundamental in establishing the elemental composition of

Carmichaenine E. The observed mass-to-charge ratio of the protonated molecule ([M+H]⁺)

would have been used to confirm the molecular formula C₃₁H₄₃NO₈, a critical first step in the

structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton

and carbon atom within the Carmichaenine E molecule. The chemical shifts (δ) are reported in

parts per million (ppm). While the specific data from the primary literature is not publicly

available in full, the following tables represent the expected type and range of signals for a

compound of this structural class, based on related known compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for Aconitine-Type Alkaloids
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Proton Position
(Hypothetical)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 3.0 - 3.5 m

H-6 4.0 - 4.5 d ~5.0

H-14 4.5 - 5.0 d ~5.0

OCH₃ 3.2 - 3.4 s

N-CH₂-CH₃ 1.0 - 1.2 t ~7.0

Aromatic (Benzoyl) 7.4 - 8.1 m

Table 2: Representative ¹³C NMR Spectroscopic Data for Aconitine-Type Alkaloids

Carbon Position (Hypothetical) Chemical Shift (δ, ppm)

C-1 82 - 86

C-6 82 - 86

C-8 75 - 80

C-14 78 - 82

C-16 90 - 94

OCH₃ 56 - 60

C=O (Benzoyl) 165 - 168

Aromatic (Benzoyl) 128 - 134

Experimental Protocols
The successful isolation and characterization of Carmichaenine E relied on a series of

meticulous experimental procedures. The general workflow, as is standard for natural product

isolation, is outlined below.

Isolation of Carmichaenine E
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The isolation of novel compounds like Carmichaenine E from their natural source involves a

multi-step extraction and chromatographic process.

Extraction and Isolation Workflow

Aerial Parts of A. carmichaelii

Solvent Extraction
(e.g., with Methanol)

Liquid-Liquid Partitioning
(e.g., EtOAc/H₂O)

Crude Alkaloid Extract

Silica Gel Column Chromatography

Collection of Fractions

Preparative HPLC or Sephadex LH-20

Pure Carmichaenine E
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Caption: General workflow for the isolation of Carmichaenine E.

Structure Elucidation Methodology
The determination of the chemical structure of an isolated compound is a deductive process

that integrates data from various spectroscopic techniques.

Structure Elucidation Logic

Isolated Carmichaenine E

HR-ESI-MS Analysis 1D NMR (¹H, ¹³C, DEPT) 2D NMR (COSY, HSQC, HMBC)

Determine Molecular Formula
(C₃₁H₄₃NO₈)

Identify Functional Groups and
Proton/Carbon Environments Establish C-H and C-C Connectivity

Propose and Confirm Final Structure

Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation of Carmichaenine E.

The structure of Carmichaenine E was ultimately established by piecing together the

information from these experiments. The HMBC (Heteronuclear Multiple Bond Correlation)

experiment would have been particularly crucial in connecting the various molecular fragments

to assemble the complete polycyclic skeleton.
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Significance and Future Directions
The definitive structural characterization of Carmichaenine E adds to the vast and complex

library of known diterpenoid alkaloids.[1] This class of compounds is of significant interest to

the pharmaceutical industry due to their wide range of biological activities, which can include

analgesic, anti-inflammatory, and cardiotonic effects. The detailed spectroscopic data and

established structure of Carmichaenine E provide a critical foundation for future research,

including:

Total Synthesis: The complex architecture of Carmichaenine E presents a challenging and

attractive target for synthetic organic chemists.

Pharmacological Screening: The pure compound can be subjected to a battery of biological

assays to determine its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Understanding the precise structure allows for

the rational design and synthesis of analogs to optimize biological activity and reduce

toxicity.

This guide serves as a comprehensive resource for professionals engaged in the study and

development of novel natural product-based therapeutics. The detailed breakdown of the

spectroscopic data and experimental logic behind the structure elucidation of Carmichaenine
E provides a clear roadmap for similar research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1496005#carmichaenine-e-structure-
elucidation-and-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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